molecular formula C15H25NO5 B129459 Indicine CAS No. 480-82-0

Indicine

Cat. No. B129459
CAS RN: 480-82-0
M. Wt: 299.36 g/mol
InChI Key: SFVVQRJOGUKCEG-XTWPYSKKSA-N
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Description

Hepatocellular Toxicity and Antileukemic Activity

Indicine N-oxide, a pyrrolizidine alkaloid, has been studied for its potential in treating cancer, particularly in patients with refractory acute leukemia. A clinical study involving 22 patients showed that indicine N-oxide administered daily for five consecutive days led to complete and partial remissions in a subset of patients. However, severe hepatic toxicity, likely due to venoocclusive disease, was observed in five patients. The relationship between the hepatotoxicity and the antileukemic activity of indicine N-oxide remains unclear .

Synthesis and Optical Properties

A novel compound related to indicine, 2,6-diphenyl-1,5-diaza-1,5-dihydro-s-indacene (Indacene), was synthesized using the Madelung reaction. Its structure was characterized by various analytical techniques, and its optical properties were explored. Indacene demonstrated potential for use in organic light-emitting diodes (OLEDs) due to its electroluminescent properties, with a recorded emission in the greenish-blue spectrum .

Enantioselective Syntheses and Cytotoxic Activity

The first enantioselective syntheses of indicine N-oxide and its enantiomers were achieved using carbohydrate as a chiral educt. A synthetic analogue of indicine N-oxide showed superior in vitro activity against cancer cells compared to indicine N-oxide itself, suggesting the potential for further development of this class of compounds as antitumor agents .

Molecular Mechanism of Cytotoxic Activity

Indicine N-oxide's cytotoxic activity was linked to its ability to bind to tubulin at a unique site, distinct from those of colchicine or taxol, and inhibit microtubule assembly. This interaction leads to cell cycle arrest at mitosis and depolymerization of microtubules. Additionally, indicine N-oxide was found to induce DNA cleavage and bind to the minor groove of DNA, contributing to its toxic effects .

Antitumor Potential of Pyrrolizidine Alkaloids

A study synthesized various pyrrolizidine alkaloids, including indicine, and their N-oxides, and evaluated their potential as antitumor agents. The analogues were screened in a lymphocytic leukemia system, with results compared to those of indicine N-oxide. This research contributes to the understanding of the structure-activity relationships within this class of compounds .

Radioactive Labelling for Biological Studies

To facilitate studies of the biological properties related to the antitumor activity and toxicity of indicine N-oxide, a method for synthesizing tritium-labelled indicine N-oxide was developed. This involved reducing indicine N-oxide to indicine, introducing the radioactive label, and then reoxidizing to obtain the labelled N-oxide. This labelled compound is valuable for tracing and studying the distribution and metabolism of indicine N-oxide in biological systems .

Modular Synthesis and Molecular Orbitals

Research on s-indacene, a structure related to indicine, focused on developing a modular synthesis method for hexaaryl-s-indacene derivatives. The study explored the effects of substituents on the molecular structures and frontier molecular orbital levels, revealing insights into the antiaromaticity and optoelectronic properties of these compounds. This work has implications for the development of materials for organic electronics .

Enantioselective Synthesis of Indicine N-oxide

An efficient enantioselective synthesis of (+)-indicine N-oxide was reported, utilizing regioselective coupling of (+)-retronecine and protected necic acids. This synthesis route provides access to the natural form of indicine N-oxide, which is of interest as a potential anticancer drug .

Biological Activities of Indanones

Indanone, a core structure found in various pharmacologically active compounds, has been associated with a range of biological activities. This review article highlights the recent developments in the biological applications of indanone derivatives, including their antialzheimer, anticancer, antimicrobial, and antiviral activities .

Interaction with Nitric Oxide Synthase

L-Indospicine, an amino acid analog of L-arginine, was synthesized and evaluated for its interaction with nitric oxide synthase (NOS) isozymes. The study found that L-indospicine did not act as an alternative substrate or inhibitor for NOS, and these results were interpreted based on a model for substrate and inhibitor binding to the active site of NOS .

Scientific Research Applications

1. Indicine in Participatory Science and Mentorship Programs

Indicine has been notably mentioned in the context of participatory science and educational mentorship programs. The 2022 Indicium Conference highlighted Indicine's role in research mentorship, where undergraduate students, guided by mentors, engaged in the research process. This program, spread across various universities, emphasizes the importance of Indicine in fostering educational development and research skills in students (STEM Fellowship Journal, 2022).

2. Indicine in Community-Based Participatory Research

Community-Based Participatory Research (CBPR) has utilized approaches like Photovoice, which have been effective in research involving Indigenous communities. Indicine plays a role in such research by fostering trust, ownership, and adapting to cultural preferences. This highlights its significance in creating effective community-researcher partnerships and addressing issues of inequality and injustice (Castleden & Garvin, 2008).

3. Indicine in Public Participation Scientific Research

Public participation in scientific research (PPSR) is a growing practice that benefits from the use of Indicine. PPSR aims to improve public knowledge and understanding of science, and Indicine's role in this field contributes to enhancing the efficacy and responsiveness of scientific research, practice, and policy (Shirk et al., 2012).

4. Indicine in Agricultural Participatory Research

Participatory approaches in agriculture have leveraged Indicine to bridge the gap between scientific research and practical farming. It helps in transferring scientific knowledge to farmers, supporting sustainable agriculture and government policies. The success of these case studies demonstrates Indicine's potential in harmonizing scientific and practical knowledge for beneficial outcomes (Bruges & Smith, 2007).

Future Directions

Indicine cattle play a central role in pastoral communities across a wide range of agro-ecosystems, from extremely hot semiarid regions to hot humid tropical regions . Future research could focus on the adaptive genetic changes of indicine cattle following their dispersal into East Asia from the Indian subcontinent .

properties

IUPAC Name

[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVVQRJOGUKCEG-XTWPYSKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197389
Record name Indicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indicine

CAS RN

480-82-0
Record name Indicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name INDICINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136052
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T82SFG1584
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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